![molecular formula C3H8ClNO3 B1288561 2-Aminooxypropanoic acid;hydrochloride CAS No. 4703-02-0](/img/structure/B1288561.png)
2-Aminooxypropanoic acid;hydrochloride
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Overview
Description
2-Aminooxypropanoic acid hydrochloride, also known as 2-(aminooxy)propanoic acid hydrochloride, is a chemical compound with the molecular formula C3H8ClNO3. It has a molecular weight of 141.55 . It is a white powder that is stored at room temperature .
Molecular Structure Analysis
The InChI code for 2-Aminooxypropanoic acid hydrochloride is 1S/C3H7NO3.ClH/c1-2(7-4)3(5)6;/h2H,4H2,1H3,(H,5,6);1H
. This indicates that the molecule consists of a three-carbon backbone with an aminooxy group attached to the second carbon and a carboxylic acid group attached to the third carbon .
Physical And Chemical Properties Analysis
2-Aminooxypropanoic acid hydrochloride is a white powder that is stored at room temperature . It has a melting point of 166-167°C .
Scientific Research Applications
Biochemistry Research
2-Aminooxypropanoic acid;hydrochloride: is utilized in biochemistry research for its ability to modify proteins and peptides. It serves as a reagent for introducing an aminooxy functional group, which can be used for the selective attachment of molecules to aldehyde or ketone groups on target proteins .
Pharmacology
In pharmacology, this compound is explored for its potential as a pharmacophore. It can act as a building block for the synthesis of various pharmacologically active molecules. Its aminooxy group is particularly useful for creating stable oxime bonds with other pharmaceutical agents .
Agriculture
2-Aminooxypropanoic acid;hydrochloride: has potential applications in agriculture, particularly in the development of plant growth regulators and pesticides. Its ability to react with other organic compounds can lead to the synthesis of novel agrochemicals .
Material Science
The compound finds its use in material science, especially in the synthesis of polymers and novel materials. Its reactive aminooxy group can be used to create cross-linked structures, which are valuable in developing new materials with desired properties .
Environmental Science
In environmental science, 2-Aminooxypropanoic acid;hydrochloride is studied for its role in atmospheric chemistry and its potential effects on the environment. Researchers investigate its interactions with other atmospheric compounds and its impact on air quality and climate change .
Analytical Chemistry
This compound is significant in analytical chemistry, where it is used as a derivatization agent for the quantitative analysis of aldehydes and ketones. It improves the detectability and measurement of these compounds in various samples .
Food Industry
Although not directly used in food products, 2-Aminooxypropanoic acid;hydrochloride can be involved in the synthesis of food additives or flavoring agents due to its reactive nature, contributing to the development of new tastes and preservatives .
Cosmetic Industry
In the cosmetic industry, derivatives of amino acids, including those related to 2-Aminooxypropanoic acid;hydrochloride , are used for their conditioning and moisturizing properties. They are incorporated into various skincare and haircare products to improve texture and hydration .
Safety and Hazards
The safety information for 2-Aminooxypropanoic acid hydrochloride indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
The primary target of 2-Aminooxypropanoic acid hydrochloride is Serine–pyruvate aminotransferase . This enzyme plays a crucial role in the metabolism of amino acids.
Mode of Action
2-Aminooxypropanoic acid hydrochloride inhibits the activity of aminobutyrate aminotransferase in vivo . This inhibition results in an increase in the level of gamma-aminobutyric acid in tissues .
Biochemical Pathways
It is known that the compound impacts the metabolism of amino acids, specifically through its interaction with aminobutyrate aminotransferase .
Result of Action
The primary result of the action of 2-Aminooxypropanoic acid hydrochloride is an increase in the level of gamma-aminobutyric acid in tissues . This could potentially impact neurological function, as gamma-aminobutyric acid is a major inhibitory neurotransmitter in the mammalian central nervous system.
properties
IUPAC Name |
2-aminooxypropanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO3.ClH/c1-2(7-4)3(5)6;/h2H,4H2,1H3,(H,5,6);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWEWBCLCRPGTIO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)ON.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4703-02-0 |
Source
|
Record name | NSC48220 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48220 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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